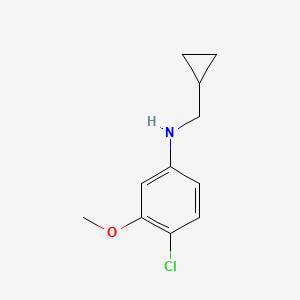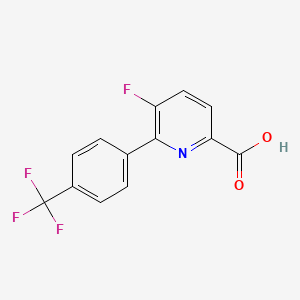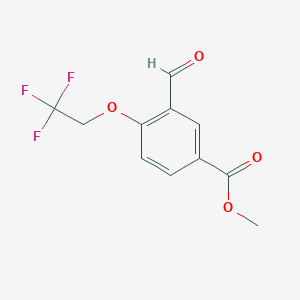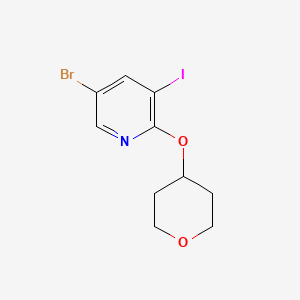
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-N-(cyclopropylmethyl)-3-methoxyaniline: is a chemical compound with the following structural formula:
C9H12ClNO
It consists of a chloro-substituted phenyl ring (4-chloro), a cyclopropylmethyl group, and a methoxy group attached to an amino group. The compound’s molecular weight is approximately 179.66 g/mol .
Métodos De Preparación
Synthetic Routes::
- N-Methylation of 4-Chloroaniline:
- The compound can be synthesized by reacting 4-chloroaniline with formaldehyde and cyclopropylmethylamine. The methylation occurs at the amino group.
- Reaction:
4-Chloroaniline+Formaldehyde+Cyclopropylmethylamine→this compound
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily used in research and development.
Análisis De Reacciones Químicas
Reactions::
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the amino group.
Reduction Reactions: Reduction of the nitro group (if present) to the corresponding amine.
Oxidation Reactions: Oxidation of the amino group to form nitro compounds or other derivatives.
Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or other strong bases.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon, Raney nickel).
Oxidation: Nitric acid (HNO₃) or other oxidizing agents.
- The major product depends on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications due to its specialized nature.
Mecanismo De Acción
- The exact mechanism of action is not well-documented. Further research is needed to understand its effects at the molecular level.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Fórmula molecular |
C11H14ClNO |
|---|---|
Peso molecular |
211.69 g/mol |
Nombre IUPAC |
4-chloro-N-(cyclopropylmethyl)-3-methoxyaniline |
InChI |
InChI=1S/C11H14ClNO/c1-14-11-6-9(4-5-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |
Clave InChI |
HEXAKCAYKXVBMC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)NCC2CC2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(2-Hydroxyethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine, N8-BOC protected](/img/structure/B12076678.png)

![2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole](/img/structure/B12076684.png)

![3-[(Naphthalen-1-yloxy)methyl]azetidine](/img/structure/B12076704.png)
![3-[3-(Aminomethyl)phenoxy]-2,2-dimethylpropanoic acid](/img/structure/B12076706.png)



![2-Amino-7-ethyl-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydropurin-7-ium-6-olate](/img/structure/B12076747.png)


![3-[4-(2-Fluoroethoxy)phenyl]propanoic acid](/img/structure/B12076754.png)
